molecular formula C11H13NO B2708236 2-(1H-indol-5-yl)propan-2-ol CAS No. 144453-57-6

2-(1H-indol-5-yl)propan-2-ol

Cat. No.: B2708236
CAS No.: 144453-57-6
M. Wt: 175.231
InChI Key: GOCLWNVWWADZNI-UHFFFAOYSA-N
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Description

2-(1H-indol-5-yl)propan-2-ol is an organic compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound features an indole ring substituted at the 5-position with a propan-2-ol group. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-5-yl)propan-2-ol can be achieved through various methods. One common approach involves the Fischer indole synthesis, which is a classical method for constructing indole rings. This method typically involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions .

This can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in the presence of suitable solvents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial in scaling up the synthesis process. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-5-yl)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(1H-indol-5-yl)propan-2-ol has several scientific research applications:

Comparison with Similar Compounds

2-(1H-indol-5-yl)propan-2-ol can be compared with other indole derivatives, such as:

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    Tryptophan: An essential amino acid and precursor to serotonin.

    Serotonin: A neurotransmitter involved in mood regulation

Uniqueness

This compound is unique due to its specific substitution pattern and potential biological activities. Its hydroxyl group at the 2-position of the propyl chain provides distinct chemical reactivity and potential for further functionalization .

Properties

IUPAC Name

2-(1H-indol-5-yl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-11(2,13)9-3-4-10-8(7-9)5-6-12-10/h3-7,12-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOCLWNVWWADZNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC2=C(C=C1)NC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144453-57-6
Record name 2-(1H-indol-5-yl)propan-2-ol
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